N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+
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Overview
Description
N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ is a complex organic compound with a unique structure that includes a pyridine ring and a pyrrolidine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ typically involves the reaction of pyridine derivatives with methylated pyrrolidine. One common method includes the use of 1,4-dichloro-2-butanol and monomethylamine, which are reacted under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines .
Scientific Research Applications
N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on neurotransmitter systems and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate neurotransmitter release and uptake, influencing various physiological processes. The pathways involved include the activation or inhibition of specific signaling cascades, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- N-Methylpyrrolidine
- 1-Methyl-3-pyrrolidinol
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
Uniqueness
N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H24N4 |
---|---|
Molecular Weight |
248.37 g/mol |
IUPAC Name |
N-methyl-3-[[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]methyl]pyridin-2-amine |
InChI |
InChI=1S/C14H24N4/c1-15-14-13(5-4-7-16-14)11-18(3)10-12-6-8-17(2)9-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,15,16) |
InChI Key |
HJBHRABPZGGFQY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=N1)CN(C)CC2CCN(C2)C |
Origin of Product |
United States |
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